molecular formula C24H29N7O4 B11508003 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11508003
M. Wt: 479.5 g/mol
InChI Key: CPORYPGBTFJXFK-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Groups: This step involves the reaction of the tetrazole intermediate with 4-methoxyphenylamine.

    Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate to form the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions involving tetrazole derivatives.

Mechanism of Action

The mechanism by which 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2,4-Dinitrophenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)urea
  • 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)urea

Uniqueness: 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H29N7O4

Molecular Weight

479.5 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N7O4/c1-34-19-10-6-17(7-11-19)26-22(33)24(14-4-3-5-15-24)31(18-8-12-20(35-2)13-9-18)21(32)16-30-23(25)27-28-29-30/h6-13H,3-5,14-16H2,1-2H3,(H,26,33)(H2,25,27,29)

InChI Key

CPORYPGBTFJXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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